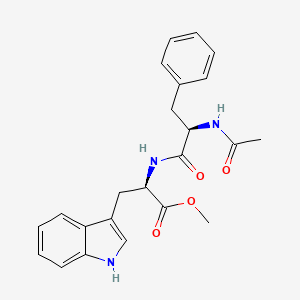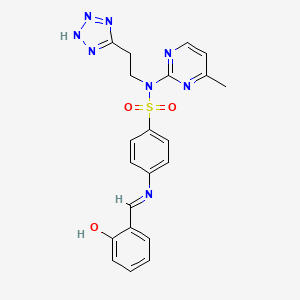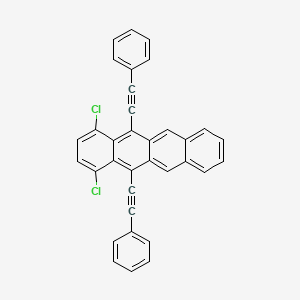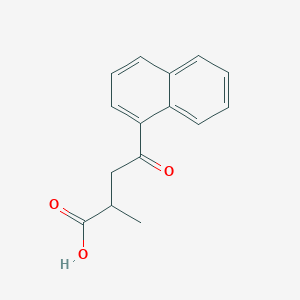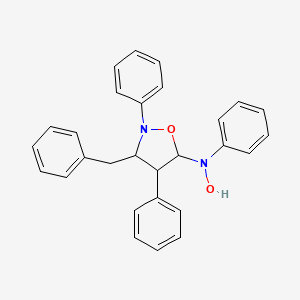
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of benzylamine with triphenylacetaldehyde to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the desired oxazolidinone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibiotic properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this process are complex and depend on the specific enzyme and biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Triphenylimidazole: Known for its antimicrobial properties.
N-Hydroxyphthalimide: Used as a catalyst in various chemical reactions.
Benzylamine Derivatives: Commonly used in organic synthesis.
Uniqueness
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
79566-23-7 |
|---|---|
Fórmula molecular |
C28H26N2O2 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-(3-benzyl-2,4-diphenyl-1,2-oxazolidin-5-yl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C28H26N2O2/c31-29(24-17-9-3-10-18-24)28-27(23-15-7-2-8-16-23)26(21-22-13-5-1-6-14-22)30(32-28)25-19-11-4-12-20-25/h1-20,26-28,31H,21H2 |
Clave InChI |
CSOBKVPRSIQRAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2C(C(ON2C3=CC=CC=C3)N(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


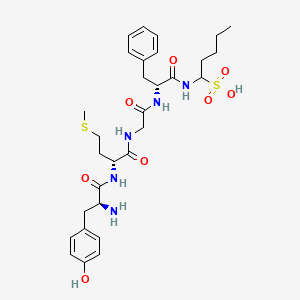
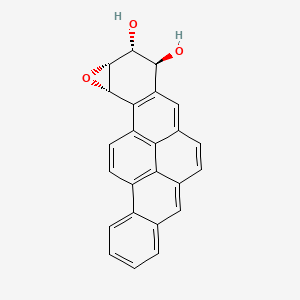

![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)

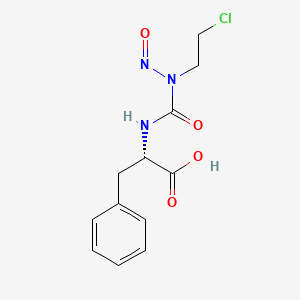
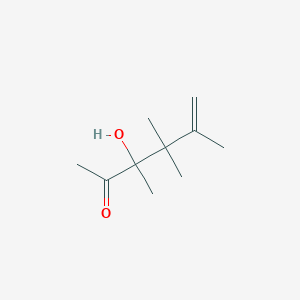
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)

